Cas no 741288-65-3 (dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine)
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinemethanamine,N,N-dimethyl-, (3S)-
- 3-Pyrrolidinemethanamine,N,N-dimethyl-,(3S)-(9CI)
- dimethyl[(3S)-pyrrolidin-3-ylmethyl]amine
- dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine
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- Inchi: 1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
- InChI Key: DDROADVTQNAKPF-ZETCQYMHSA-N
- SMILES: N1CC[C@H](CN(C)C)C1
Computed Properties
- Exact Mass: 128.131348519g/mol
- Monoisotopic Mass: 128.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 81
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3
- XLogP3: 0.2
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM524819-1g |
(S)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine |
741288-65-3 | 98% | 1g |
$679 | 2023-01-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3255-100MG |
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine |
741288-65-3 | 95% | 100MG |
¥ 1,280.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3255-250MG |
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine |
741288-65-3 | 95% | 250MG |
¥ 2,052.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3255-500MG |
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine |
741288-65-3 | 95% | 500MG |
¥ 3,418.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3255-1G |
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine |
741288-65-3 | 95% | 1g |
¥ 5,121.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3255-5G |
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine |
741288-65-3 | 95% | 5g |
¥ 15,364.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3255-10G |
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine |
741288-65-3 | 95% | 10g |
¥ 25,608.00 | 2023-04-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741790-1g |
(s)-n,n-Dimethyl-1-(pyrrolidin-3-yl)methanamine |
741288-65-3 | 98% | 1g |
¥7276.00 | 2024-07-28 | |
| Ambeed | A144900-1g |
(S)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine |
741288-65-3 | 98% | 1g |
$1160.0 | 2025-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3255-100mg |
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine |
741288-65-3 | 95% | 100mg |
¥1397.0 | 2024-04-17 |
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine Suppliers
dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine
Introduction to Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine and Its Significance in Modern Chemical Research
Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine, a compound with the CAS number 741288-65-3, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug development and molecular recognition. The unique configuration of this amine derivative, particularly the presence of a (3S)-pyrrolidin-3-yl moiety, contributes to its distinct chemical properties and biological activities.
The (3S)-pyrrolidin-3-yl substituent is a key feature that distinguishes Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine from other similar compounds. This stereocenter not only influences the compound's three-dimensional structure but also plays a crucial role in its interactions with biological targets. The spatial arrangement of atoms around this stereocenter can significantly impact the compound's efficacy and selectivity in biological systems. Recent studies have highlighted the importance of such stereochemistry in designing molecules with enhanced pharmacological properties.
In the context of pharmaceutical research, Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine has been explored for its potential role in modulating various biological pathways. The compound's amine groups provide multiple sites for interaction with biological targets, making it a versatile scaffold for drug discovery. Researchers have been particularly interested in its ability to interact with enzymes and receptors involved in neurological disorders. Preliminary studies suggest that this compound may exhibit properties relevant to the treatment of conditions such as depression and anxiety, although further research is needed to fully elucidate its therapeutic potential.
The synthesis of Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine involves sophisticated organic chemistry techniques that highlight the ingenuity of modern synthetic methodologies. The process typically requires careful control of reaction conditions to ensure high yield and purity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereoselectivity, particularly for the (3S)-pyrrolidin-3-yl group. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, aligning with the growing emphasis on sustainable chemistry practices.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These simulations can guide experimental design and help optimize the compound's properties for better pharmacological outcomes. The integration of experimental data with computational insights has become indispensable in modern drug discovery, providing a comprehensive understanding of molecular interactions.
The pharmacokinetic profile of Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine is another critical aspect that has been studied extensively. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its potential as a drug candidate. Initial pharmacokinetic studies suggest that this compound exhibits favorable properties in terms of bioavailability and metabolic stability. However, further investigations are required to fully characterize its ADME profile and identify any potential liabilities.
Future directions in the study of Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine include exploring its interactions with complex biological systems and evaluating its potential as an intermediate in larger drug molecules. The compound's unique structural features make it an attractive candidate for derivatization, allowing researchers to fine-tune its properties for specific applications. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in unlocking the full potential of this molecule.
In conclusion, Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine (CAS number 741288-65-3) represents a promising entity in the field of chemical biology and pharmaceutical research. Its intricate structure, characterized by the (3S)-pyrrolidin-3-yl moiety, offers unique opportunities for designing molecules with enhanced biological activity. With ongoing advancements in synthetic chemistry, computational methods, and pharmacological evaluation, this compound is poised to make significant contributions to future therapeutic developments.
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